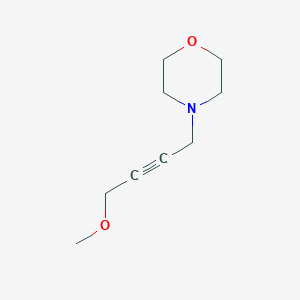
Morpholine, 4-(4-methoxy-2-butynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4-(4-methoxy-2-butynyl)- is a chemical compound that belongs to the morpholine family Morpholine itself is a heterocyclic amine with both amine and ether functional groups The compound 4-(4-methoxy-2-butynyl)-morpholine is characterized by the presence of a methoxy group and a butynyl group attached to the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morpholine derivatives, including 4-(4-methoxy-2-butynyl)-morpholine, typically involves the reaction of morpholine with appropriate alkylating agents. One common method involves the use of 4-methoxy-2-butynyl bromide as the alkylating agent. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction conditions usually involve heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of morpholine derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-(4-methoxy-2-butynyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or butynyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced morpholine derivatives.
Substitution: Formation of substituted morpholine compounds with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, morpholine, 4-(4-methoxy-2-butynyl)- is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.
Medicine
In medicine, derivatives of morpholine, 4-(4-methoxy-2-butynyl)- are explored for their potential therapeutic effects. They are investigated for their ability to act as antimicrobial agents, anticancer agents, and enzyme inhibitors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of morpholine, 4-(4-methoxy-2-butynyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular processes. The presence of the methoxy and butynyl groups enhances its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound, which lacks the methoxy and butynyl groups.
4-(2-Methoxyethyl)morpholine: A similar compound with a methoxyethyl group instead of a methoxy-butynyl group.
4-(4-Methoxyphenyl)morpholine: A compound with a methoxyphenyl group attached to the morpholine ring.
Uniqueness
Morpholine, 4-(4-methoxy-2-butynyl)- is unique due to the presence of both methoxy and butynyl groups, which confer distinct chemical and biological properties. These groups enhance its reactivity and binding affinity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
24528-21-0 |
|---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
4-(4-methoxybut-2-ynyl)morpholine |
InChI |
InChI=1S/C9H15NO2/c1-11-7-3-2-4-10-5-8-12-9-6-10/h4-9H2,1H3 |
InChI Key |
SSFDOPMBUBSOQM-UHFFFAOYSA-N |
Canonical SMILES |
COCC#CCN1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















